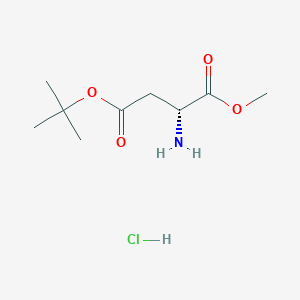![molecular formula C30H24N2O4 B6342838 2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone CAS No. 59442-38-5](/img/structure/B6342838.png)
2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-1,3,8,10-tetrone belongs to the class of perylenebis(dicarboximide) (PDI) that has an electron transporting character . It can be used as an air-stable n-type semiconductor material in organic field effect transistors . It can also be used as an acceptor molecule in organic photovoltaics .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a large aromatic system. The empirical formula is C30H22N2O4 . The presence of the anthraquinone core and the two propyl groups likely contribute to its electron-transporting properties .Physical And Chemical Properties Analysis
This compound is a solid with a melting point greater than 300°C . It has a molecular weight of 474.51 . Its semiconductor properties are characterized by an n-type mobility of 0.1-2.1 cm2/V·s .科学的研究の応用
Anthraquinones and Derivatives
Anthraquinones and their derivatives are significant in multiple fields due to their chemical diversity and biological activities. These compounds are involved in pharmaceuticals, dyeing, and food colorants industries. The anthraquinone structure, particularly its substituents, plays a crucial role in its effects and potential applications in human health. Marine microorganisms have been identified as promising sources for discovering new anthraquinone derivatives, which may lead to innovative therapeutic drugs or daily additives (Fouillaud et al., 2016).
Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives exhibit a broad spectrum of biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. This class of chemical compounds, due to their diverse biological activities, serves as a significant reference for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives, recognized for their roles in anticancer and neuroprotective activities, have been patented for various therapeutic applications. These compounds, including their application in combating infectious diseases and as novel drugs with unique mechanisms of action, highlight the potential of isoquinoline derivatives in medical research and drug development (Singh & Shah, 2017).
Anthraquinone Applications in Pest Management
Anthraquinones also find applications in pest management and agricultural crop protection, serving as chemical repellents, insecticides, and feeding deterrents for various animals and insects. This application underlines the ecological and agricultural significance of anthraquinone derivatives, offering non-lethal management solutions for agricultural depredation caused by wildlife (DeLiberto & Werner, 2016).
作用機序
特性
IUPAC Name |
7,18-dipropyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O4/c1-3-13-31-27(33)19-9-5-15-17-7-11-21-26-22(30(36)32(14-4-2)29(21)35)12-8-18(24(17)26)16-6-10-20(28(31)34)25(19)23(15)16/h5-7,9-12,20H,3-4,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPWYTOEULSFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC3=C4C2=C(C1=O)C=CC4=C5C=CC6=C7C5=C3CC=C7C(=O)N(C6=O)CCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

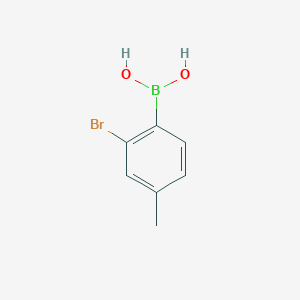
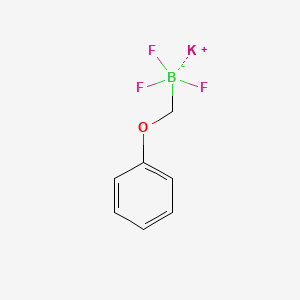
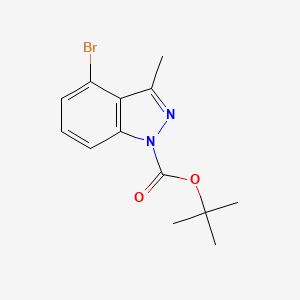
![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6342764.png)
![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)

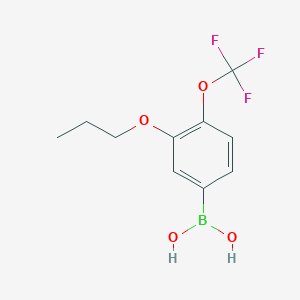

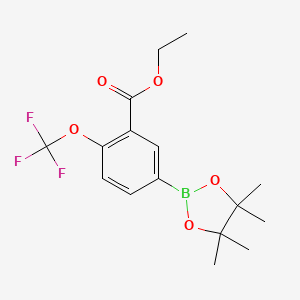
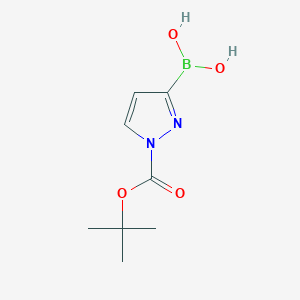
![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)
![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)
